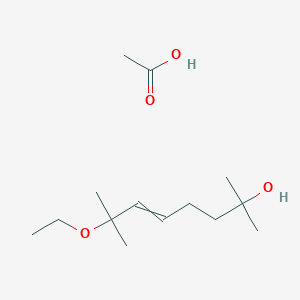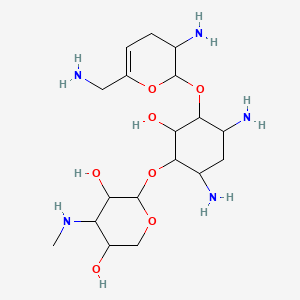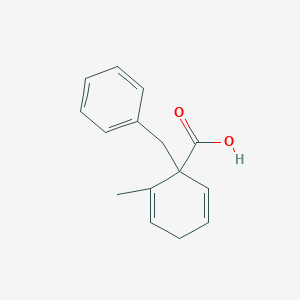
1-Benzyl-2-methylcyclohexa-2,5-diene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2-methylcyclohexa-2,5-diene-1-carboxylic acid is an organic compound with a unique structure that includes a benzyl group, a methyl group, and a carboxylic acid functional group attached to a cyclohexa-2,5-diene ring. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-2-methylcyclohexa-2,5-diene-1-carboxylic acid can be achieved through several methods. . This method is highly diastereoselective, ensuring the formation of the desired product with high purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-2-methylcyclohexa-2,5-diene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diene ring to a more saturated cyclohexane ring.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzyl or methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Reagents like alkyl halides (e.g., benzyl chloride) and bases (e.g., sodium hydride) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction can produce cyclohexane derivatives.
Scientific Research Applications
1-Benzyl-2-methylcyclohexa-2,5-diene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-methylcyclohexa-2,5-diene-1-carboxylic acid involves its interaction with various molecular targets. The benzyl group can participate in π-π interactions with aromatic systems, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
1-Methylcyclohexa-2,5-diene-1-carboxylic acid: Similar structure but lacks the benzyl group.
2-Methylcyclohexa-2,5-diene-1-carboxylic acid: Similar structure but with a different substitution pattern on the ring.
Uniqueness
1-Benzyl-2-methylcyclohexa-2,5-diene-1-carboxylic acid is unique due to the presence of the benzyl group, which can significantly alter its chemical and biological properties compared to its analogs
Properties
CAS No. |
55262-12-9 |
|---|---|
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
1-benzyl-2-methylcyclohexa-2,5-diene-1-carboxylic acid |
InChI |
InChI=1S/C15H16O2/c1-12-7-5-6-10-15(12,14(16)17)11-13-8-3-2-4-9-13/h2-4,6-10H,5,11H2,1H3,(H,16,17) |
InChI Key |
IHSTVLZUXHDZHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC=CC1(CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


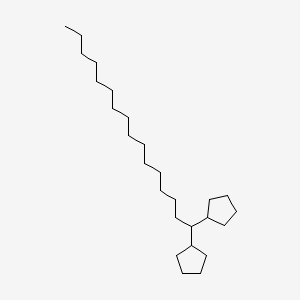
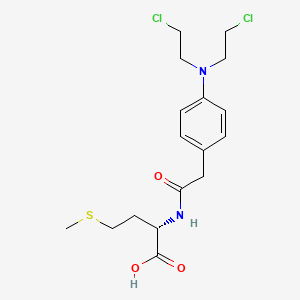

![3-Methyl-8-nitro-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14639605.png)
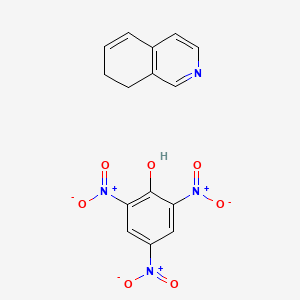

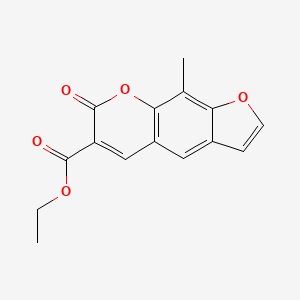
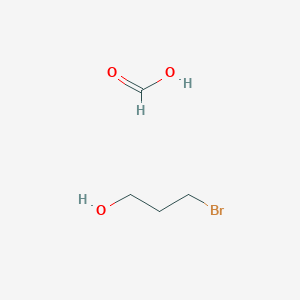


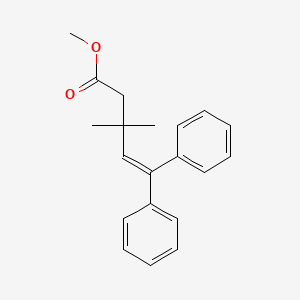
![Dimethyl [(2-aminophenyl)methyl]phosphonate](/img/structure/B14639664.png)
